molecular formula C9H11NO3S B2390788 3-formyl-N,N-dimethylbenzenesulfonamide CAS No. 132390-68-2

3-formyl-N,N-dimethylbenzenesulfonamide

Cat. No.: B2390788
CAS No.: 132390-68-2
M. Wt: 213.25
InChI Key: VHANLUOARPNVIY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Formyl-N,N-dimethylbenzenesulfonamide is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including fluid balance and folate synthesis, respectively .

Mode of Action

Sulfonamides, including this compound, are believed to inhibit the aforementioned enzymes, thereby disrupting their associated biochemical processes . For instance, by inhibiting dihydropteroate synthetase, sulfonamides prevent the synthesis of folic acid, a vital component for bacterial growth .

Biochemical Pathways

The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. The disruption of carbonic anhydrase can lead to diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . The inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway, which is crucial for the growth and multiplication of bacteria .

Pharmacokinetics

Sulfonamides are generally known for their good absorption and wide distribution in the body . They are partially metabolized in the liver and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action would be the disruption of normal cellular processes due to the inhibition of key enzymes. This could lead to the therapeutic effects seen in conditions such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . In the case of antibacterial action, the inhibition of folic acid synthesis leads to the death of the bacteria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other drugs, and individual patient factors such as age, gender, and health status . .

Properties

IUPAC Name

3-formyl-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-10(2)14(12,13)9-5-3-4-8(6-9)7-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHANLUOARPNVIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132390-68-2
Record name 3-formyl-N,N-dimethylbenzene-1-sulfonamide
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